7-(2-Aminophenyl)sulfanyl-1-ethyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid
Overview
Description
7-(2-Aminophenyl)sulfanyl-1-ethyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid is a complex organic compound that belongs to the quinolone class of molecules. Quinolones are known for their broad-spectrum antibacterial properties, making them significant in medicinal chemistry. This particular compound features a unique structure with a sulfanyl group attached to an aminophenyl ring, along with ethyl, difluoro, and oxoquinoline moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Aminophenyl)sulfanyl-1-ethyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.
Introduction of the sulfanyl group: This step involves the nucleophilic substitution of a halogenated quinoline derivative with a thiol compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
7-(2-Aminophenyl)sulfanyl-1-ethyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Tin(II) chloride, catalytic hydrogenation.
Nucleophiles: Thiols, amines, and other nucleophilic species.
Major Products Formed
Sulfoxides and sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted quinolones: From nucleophilic substitution reactions.
Scientific Research Applications
7-(2-Aminophenyl)sulfanyl-1-ethyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial properties and interactions with biological targets.
Medicine: Investigated for its potential use as an antibacterial agent, particularly against resistant strains of bacteria.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-Aminophenyl)sulfanyl-1-ethyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid is primarily based on its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets include the DNA gyrase and topoisomerase IV enzymes, and the pathways involved are related to DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone with broad-spectrum antibacterial activity.
Levofloxacin: A fluoroquinolone used to treat various bacterial infections.
Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
7-(2-Aminophenyl)sulfanyl-1-ethyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid is unique due to its specific structural features, such as the presence of the sulfanyl group and the combination of ethyl and difluoro substituents. These features may confer unique biological activities and pharmacokinetic properties compared to other quinolones.
Properties
IUPAC Name |
7-(2-aminophenyl)sulfanyl-1-ethyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O3S/c1-2-22-8-10(18(24)25)16(23)9-7-11(19)17(14(20)15(9)22)26-13-6-4-3-5-12(13)21/h3-8H,2,21H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDLPZDSQUTHOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)SC3=CC=CC=C3N)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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